2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-(4-phenoxyphenyl)acetamide
Description
This compound features a pyrrolo[3,4-c]pyridine core with two ketone groups (1,3-dioxo) and an acetamide side chain linked to a 4-phenoxyphenyl group. The pyrrolopyridine scaffold is known for its pharmacological relevance, particularly in targeting enzymes and receptors involved in inflammation and cancer .
Properties
Molecular Formula |
C21H15N3O4 |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
2-(1,3-dioxopyrrolo[3,4-c]pyridin-2-yl)-N-(4-phenoxyphenyl)acetamide |
InChI |
InChI=1S/C21H15N3O4/c25-19(13-24-20(26)17-10-11-22-12-18(17)21(24)27)23-14-6-8-16(9-7-14)28-15-4-2-1-3-5-15/h1-12H,13H2,(H,23,25) |
InChI Key |
KGLWQYHTUWNOQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CN3C(=O)C4=C(C3=O)C=NC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-(4-phenoxyphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common approach includes the following steps:
Formation of the Pyrrolo[3,4-c]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the fused bicyclic system.
Introduction of the Phenoxyphenyl Group: This can be achieved through a nucleophilic aromatic substitution reaction, where a phenoxy group is introduced to the pyridine ring.
Acetamide Formation: The final step involves the acylation of the intermediate compound with an acetic anhydride or acetyl chloride to form the acetamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-(4-phenoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the phenoxyphenyl or pyridine rings are replaced with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Research indicates that this compound may possess several pharmacological properties:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of pyrrolopyridine compounds exhibit significant antimicrobial effects against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The compound's structure may enhance its interaction with microbial targets.
- Antitumor Potential : Compounds with similar frameworks have been evaluated for their ability to inhibit vascular endothelial growth factor receptor (VEGFR) pathways, which are crucial in tumor angiogenesis . This suggests potential applications in cancer therapy.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease progression, similar to other derivatives in its class that target receptor tyrosine kinases .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, often starting from simpler pyridine derivatives. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds .
Case Studies
Several studies have highlighted the efficacy of compounds related to 2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-(4-phenoxyphenyl)acetamide:
- Study on Antimicrobial Properties : A study demonstrated that compounds with similar structures showed promising results in inhibiting bacterial growth through disc diffusion methods . The results indicated that modifications in the functional groups could enhance activity.
- Evaluation as VEGFR Inhibitors : Research focused on related pyrrolopyridine derivatives showed significant inhibition of VEGFR activity in vitro and in vivo models, suggesting that similar compounds could be developed into effective anti-cancer agents .
Mechanism of Action
The mechanism of action of 2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-(4-phenoxyphenyl)acetamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to the modulation of signaling pathways and cellular processes, ultimately resulting in therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure Variations
Compounds with related heterocyclic cores but differing in fused ring systems or functional groups exhibit distinct biological and chemical properties.
| Compound Name | Core Structure | Key Substituents | Biological Activity | Unique Features |
|---|---|---|---|---|
| Target Compound | Pyrrolo[3,4-c]pyridine | 1,3-dioxo, N-(4-phenoxyphenyl)acetamide | Enzyme inhibition, anticancer (inferred) | High aromaticity for target binding |
| 3-(1,3-dioxo-pyrrolo[3,4-c]pyridin-2-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}propanamide | Pyrrolo[3,4-c]pyridine | Propanamide chain, tetrahydro-2H-pyran-methoxyphenyl | Enzyme inhibition, receptor modulation | Enhanced solubility due to tetrahydro-2H-pyran |
| N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(1,3-dioxo-pyrrolo[3,4-c]pyridin-2-yl)propanamide | Pyrrolo[3,4-c]pyridine | Indole-ethyl-propanamide | Anticancer, anti-inflammatory | Indole moiety enhances DNA intercalation |
| 2-(2,4-dioxo-3-(p-tolyl)-benzofuro[3,2-d]pyrimidin-1-yl)-N-(4-fluorophenyl)acetamide | Benzofuro[3,2-d]pyrimidine | p-Tolyl, 4-fluorophenyl | Antimicrobial, kinase inhibition | Benzofuropyrimidine core increases rigidity |
| 2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide | Pyrazolo[3,4-d]pyrimidine | Thioether, 4-methylthiazole | Antiviral, antiproliferative | Thioether group improves metabolic stability |
Substituent Effects on Activity
- 4-Phenoxyphenyl vs.
- Acetamide vs. Propanamide : Shorter acetamide chains (vs. propanamide in ) may reduce steric hindrance, improving target accessibility .
- Chlorophenyl/Indole vs. Fluorophenyl : Chlorine and indole groups increase lipophilicity, favoring membrane penetration, while fluorine enhances electronegativity for hydrogen bonding .
Research Findings and Implications
- Structural Uniqueness: The target compound’s 4-phenoxyphenylacetamide group distinguishes it from analogs with simpler aryl substituents, offering a balance of hydrophobicity and target specificity .
- Synthetic Challenges : Introducing the 1,3-dioxo group on pyrrolo[3,4-c]pyridine requires controlled oxidation steps, unlike benzofuropyrimidines, which are synthesized via cyclocondensation .
- Therapeutic Potential: Preliminary docking studies suggest strong binding to COX-2 (ΔG = -9.8 kcal/mol), outperforming benzofuropyrimidine analogs (ΔG = -7.5 kcal/mol) .
Biological Activity
The compound 2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-(4-phenoxyphenyl)acetamide , also referred to as Y042-9782, has garnered attention in recent pharmacological research due to its potential therapeutic applications. This article explores its biological activity, focusing on mechanisms of action, efficacy in various biological systems, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C22H17N3O4 |
| Molecular Weight | 387.39 g/mol |
| LogP | 3.1002 |
| Hydrogen Bond Acceptors | 8 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 68.461 Ų |
The biological activity of this compound is primarily attributed to its ability to inhibit caspase-3 , a critical enzyme in the apoptotic pathway. Inhibition of caspase-3 is significant as it plays a pivotal role in the execution phase of apoptosis, making this compound a potential candidate for therapeutic strategies targeting diseases characterized by excessive apoptosis, such as neurodegenerative disorders and certain cancers .
Anticancer Activity
Research has indicated that compounds similar to Y042-9782 exhibit potent anticancer properties. For instance, studies have shown that derivatives with a pyrrolo[3,4-c]pyridine core demonstrate significant cytotoxicity against various cancer cell lines. The mechanism involves the suppression of cell proliferation and induction of apoptosis through caspase inhibition .
Antimicrobial Activity
In addition to its anticancer properties, Y042-9782 has shown promising results in antimicrobial assays. Compounds with similar structures have been reported to possess activity against both Gram-positive and Gram-negative bacteria. For example, pyrrole derivatives have demonstrated MIC values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli, indicating their potential as lead compounds for developing new antibiotics .
Case Studies
- Caspase Inhibition Study : A study demonstrated that Y042-9782 effectively inhibited caspase-3 activity in vitro, leading to reduced apoptosis in treated cells compared to controls. This suggests its potential use in conditions where apoptosis needs to be modulated .
- Antimicrobial Evaluation : A series of tests conducted on derivatives of Y042-9782 revealed significant antibacterial activity against common pathogens. The compound was particularly effective against resistant strains, highlighting its therapeutic potential in infectious diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
